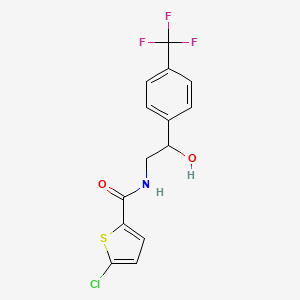

5-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a hydroxyethyl group substituted with a 4-(trifluoromethyl)phenyl moiety. This compound shares structural similarities with clinically relevant molecules such as rivaroxaban (BAY 59-7939), a direct oral anticoagulant targeting coagulation factor Xa (FXa) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl moiety may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c15-12-6-5-11(22-12)13(21)19-7-10(20)8-1-3-9(4-2-8)14(16,17)18/h1-6,10,20H,7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIANIQUTKDLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC=C(S2)Cl)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.

Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chloro-substituted thiophene with an appropriate amine derivative.

Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

Incorporation of the Trifluoromethyl Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of thiophene carboxamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that thiophene-based compounds could effectively induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiophene derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticide Development

The structure of this compound makes it a candidate for pesticide development. Its trifluoromethyl group is known to enhance the biological activity of agrochemicals. Studies have shown that similar compounds can effectively control pests while being less toxic to beneficial insects, making them suitable for integrated pest management strategies .

Herbicide Potential

Additionally, there is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain weed species, providing a new avenue for creating selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

Materials Science

Polymer Synthesis

In materials science, this compound has potential applications in synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for specific applications, such as coatings and adhesives .

Nanocomposite Development

The compound's unique chemical structure can also be utilized in developing nanocomposites with enhanced mechanical and thermal properties. By incorporating this thiophene derivative into polymer matrices, researchers aim to produce materials that exhibit improved strength and thermal stability, suitable for advanced engineering applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The hydroxyethyl group may form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Rivaroxaban (BAY 59-7939)

- Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]thiophene-2-carboxamide.

- Key Features: Incorporates an oxazolidinone ring and a morpholinone group, critical for FXa binding. The (S)-enantiomer exhibits 100-fold higher FXa inhibition than the (R)-enantiomer .

- Activity : Potent FXa inhibitor (IC₅₀ = 0.7 nM) with oral bioavailability. Used for thromboembolic disorders .

- Data: Molecular weight = 435.88 g/mol; CAS No. 366789-02-8 .

Chalcone Derivatives with 5-Chloro-Thiophene Carboxamide Backbone

From , derivatives such as 5-chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) and 5-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4c) demonstrate:

- Structural Variations : Substituted acryloyl groups on the phenyl ring.

- Physical Data : Melting points range from 145–212°C; yields vary (43–75%) depending on substituents.

- Spectroscopic Data : IR confirms C=O (1660–1680 cm⁻¹) and N-H (3250–3350 cm⁻¹) stretches. LCMS confirms molecular weights (e.g., 384.8 for 4b) .

Nitrothiophene Carboxamide Antibacterial Agents

- Example : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.

- Key Features : Nitro group at the 5-position of thiophene; trifluoromethyl and methoxy substituents enhance membrane penetration.

- Activity : Narrow-spectrum antibacterial agent; mechanism involves disruption of bacterial membrane synthesis .

- Synthesis : HATU-mediated coupling (42% yield); purity >98% by HPLC .

Dual COX/LOX Inhibitors

- Example : 3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide (L-652,343).

- Key Features : Benzo[b]thiophene core with trifluoromethyl and ethenyl groups.

- Activity : Inhibits cyclooxygenase (COX) and 5-lipoxygenase (LOX) (IC₅₀ values in µM range). Effective in reducing inflammation and pain in preclinical models .

Isoindole-Based Carboxamide Derivatives

- Example: 5-Chloro-N-(2-{4-[(2-hydroxyethyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide.

- Key Features: Isoindole dione core with hydroxyethylamino substituents.

Structural and Functional Comparison Table

Biological Activity

5-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄ClF₃N₂O₂S

- Molecular Weight : 363.9 g/mol

- CAS Number : 1448035-33-3

This compound features a thiophene ring, which is known for its diverse biological activities, and the trifluoromethyl group, which enhances lipophilicity and can improve bioactivity.

Anti-inflammatory Properties

Research indicates that compounds containing thiophene moieties exhibit significant anti-inflammatory effects. The structure of this compound suggests potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

In a study examining various thiophene derivatives, compounds with similar structures demonstrated IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating that structural modifications can enhance anti-inflammatory activity . The presence of the trifluoromethyl group has been associated with increased potency in inhibiting inflammatory pathways .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases. The hydroxyl group in the compound may contribute to its ability to donate hydrogen atoms, thereby neutralizing free radicals .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Hydroxyl Group : May facilitate hydrogen bonding interactions with proteins, improving bioactivity.

- Chlorine Substitution : The presence of chlorine can influence electronic properties and steric effects, impacting overall activity.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on COX Inhibition : A series of thiophene derivatives were synthesized and tested for COX inhibition. Compounds with similar substitutions showed promising anti-inflammatory effects, with some demonstrating IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Evaluation : A comparative analysis of various thiophene derivatives revealed that those with hydroxyl and trifluoromethyl substitutions exhibited superior antioxidant capacities in vitro, suggesting that these modifications are beneficial for enhancing protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.